molecular formula C17H16N4 B1195006 2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline

2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline

Cat. No. B1195006
M. Wt: 276.34 g/mol
InChI Key: QKLVRDVIYGQGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyridin-4-yl)-4-(pyrrolidin-1-yl)quinazoline is a member of the class of quinazolines that is quinazoline which is substituted at positions 2 and 4 by pyridin-4-yl and pyrrolidin-1-yl groups, respectively. It is a member of quinazolines, a member of pyrrolidines and a member of pyridines.

Scientific Research Applications

Antimicrobial and Antitubercular Properties

2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline derivatives have shown promising results in antimicrobial and antitubercular activities. One study demonstrated the synthesis of 4-pyridylamino- and 4-(ethynylpyridine)quinazolines and their evaluation against Mycobacterium tuberculosis. The compounds exhibited promising minimum inhibitory concentrations (MIC90) and showed potential as anti-Mycobacterium tuberculosis agents (Dilebo et al., 2021).

Anti-tumor and Antimicrobial Agents

Another study synthesized and evaluated 2-pyridylquinazoline derivatives for their antiproliferative and antimicrobial activities. Certain compounds displayed selective antibacterial activity, particularly against Gram-positive bacteria, and were suggested as potential candidates for further developmental studies (Eweas et al., 2021).

Potential Anticancer Agents

In the realm of cancer research, new 2, 4-disubstituted quinazolines synthesized by an analog design approach showed significant anticancer activity against various cancer cell lines. One compound in particular demonstrated notable efficacy against the human adenocarcinoma cell line (Gurubasavaraj & Moshin, 2020).

Antimalarial Drug Lead

2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline derivatives have also been identified as promising antimalarial drug leads. A particular compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, was highlighted for its high antimalarial activity (Mizukawa et al., 2021).

Optoelectronic Materials

Quinazolines, including derivatives of 2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline, have been investigated for their potential applications in optoelectronics. These compounds are considered valuable for creating novel optoelectronic materials due to their luminescent properties, which are essential for devices like OLEDs and other photoelectric elements (Lipunova et al., 2018).

properties

Product Name

2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline

Molecular Formula

C17H16N4

Molecular Weight

276.34 g/mol

IUPAC Name

2-pyridin-4-yl-4-pyrrolidin-1-ylquinazoline

InChI

InChI=1S/C17H16N4/c1-2-6-15-14(5-1)17(21-11-3-4-12-21)20-16(19-15)13-7-9-18-10-8-13/h1-2,5-10H,3-4,11-12H2

InChI Key

QKLVRDVIYGQGBC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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